
HTS01037
Descripción general
Descripción
HTS01037 es un compuesto orgánico sintético conocido por su papel como inhibidor de las proteínas de unión a ácidos grasos (FABP). Actúa como un antagonista de las interacciones proteína-proteína mediadas por FABP, particularmente la proteína de unión a ácidos grasos de adipocitos . Este compuesto es una herramienta valiosa para estudiar la función de las proteínas de unión a ácidos grasos en el metabolismo de lípidos y la inflamación .
Aplicaciones Científicas De Investigación
Biochemical Studies
HTS01037 is extensively used in biochemical research to explore the binding properties and physiological roles of FABPs. Its ability to inhibit lipolysis in 3T3-L1 adipocytes and reduce inflammation in macrophages makes it a valuable tool for studying lipid handling and metabolic pathways .
Pharmacological Investigations
The compound has been evaluated for its pharmacological effects in various preclinical models. For instance:
- Inflammation Modulation : this compound significantly reduces lipopolysaccharide-stimulated inflammation in bone marrow-derived macrophages, mimicking the phenotype observed in A-FABP/aP2 knockout mice .
- Lipid Metabolism : In studies involving diabetic mouse models, this compound has been shown to improve glucose metabolism and enhance insulin sensitivity, indicating its potential as a therapeutic agent for metabolic disorders .
Drug Development
This compound is being investigated as a lead compound for developing new drugs targeting FABPs. Its high selectivity and affinity make it an attractive candidate for treating conditions linked to lipid metabolism dysfunctions .
Case Study 1: Inhibition of Lipid Import
A study assessed the effects of this compound on ovarian cancer cells (SKOV3) and demonstrated that it inhibited lipid uptake effectively, showing an IC50 value comparable to other known inhibitors. This suggests that this compound can potentially be utilized in cancer therapies targeting lipid metabolism .
Case Study 2: Anti-Inflammatory Effects
Research involving this compound highlighted its role in reducing inflammatory markers in macrophages exposed to lipopolysaccharides. This property could be exploited for developing treatments for inflammatory diseases, emphasizing the compound's relevance in therapeutic contexts .
Mecanismo De Acción
HTS01037 funciona como un ligando de alta afinidad para la proteína de unión a ácidos grasos de adipocitos, con una constante de disociación (Ki) de 0,67 micromolar . Compite con los ácidos grasos por la unión en la cavidad de unión al ligando de la proteína, inhibiendo así su función. Esta inhibición afecta el metabolismo de los lípidos y reduce la inflamación al modular la expresión de varios genes y proteínas involucrados en estos procesos .
Análisis Bioquímico
Biochemical Properties
HTS01037 plays a crucial role in biochemical reactions, particularly in relation to fatty acid binding proteins (FABPs). It interacts with these proteins, specifically A-FABP/aP2, and competes with fatty acids for binding sites . This interaction is of a competitive nature, indicating that this compound and fatty acids share similar binding sites on the A-FABP/aP2 protein .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with A-FABP/aP2, a protein expressed in both adipocytes and macrophages, where it functions in intracellular fatty acid solubilization, trafficking, and metabolism . This compound inhibits lipolysis in 3T3-L1 adipocytes and reduces lipopolysaccharide-stimulated inflammation in bone marrow-derived macrophages .
Molecular Mechanism
The molecular mechanism of action of this compound involves its high-affinity binding to A-FABP/aP2. This binding presumably competes with fatty acids for functional binding in the ligand-binding cavity of A-FABP/aP2 . This interaction leads to the inhibition of lipolysis in adipocytes and reduction of inflammation in macrophages .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound, and its effects on cellular function, such as the inhibition of lipolysis and reduction of inflammation, have been observed in both in vitro and in vivo studies .
Metabolic Pathways
Given its interaction with A-FABP/aP2, it is likely involved in pathways related to fatty acid solubilization, trafficking, and metabolism .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
HTS01037 se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de una estructura de bitioieno. La ruta sintética típicamente involucra los siguientes pasos:
Formación del núcleo de bitioieno: Esto implica el acoplamiento de derivados de tiofeno bajo condiciones específicas.
Introducción de grupos funcionales: Se introducen grupos funcionales como el ácido carboxílico y el metoxicarbonilo a través de reacciones como la esterificación y la amidación.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis generalmente sigue los principios de la síntesis orgánica, que involucran el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la calidad y el rendimiento del producto deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones
HTS01037 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Los reactivos como los halógenos y los nucleófilos se emplean comúnmente en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Comparación Con Compuestos Similares
Compuestos Similares
BMS309403: Otro inhibidor de las proteínas de unión a ácidos grasos con propiedades de unión similares.
Inhibidor de FABP4: Una clase de compuestos que se dirigen a la proteína de unión a ácidos grasos 4, similar a HTS01037.
Singularidad
This compound es único debido a su alta selectividad y afinidad por la proteína de unión a ácidos grasos de adipocitos. Se ha demostrado que inhibe la lipólisis en los adipocitos y reduce la inflamación en los macrófagos, lo que lo convierte en una herramienta valiosa para estudiar el metabolismo de los lípidos y la inflamación .
Actividad Biológica
HTS01037 is a synthetic organic compound known for its role as an inhibitor of fatty acid binding proteins (FABPs), particularly adipocyte FABP (A-FABP/aP2). This compound has garnered attention for its potential therapeutic applications in metabolic disorders, primarily due to its effects on lipid metabolism and inflammation.
This compound functions by competing with fatty acids for binding to A-FABP, thereby disrupting its intracellular trafficking and metabolism of fatty acids. The compound exhibits a high-affinity binding with a Ki value of approximately 670 nM for A-FABP, which is significantly lower than other inhibitors such as BMS309403, indicating a relatively lower potency compared to this benchmark inhibitor .
Key Actions:
- Inhibition of Lipolysis : this compound has been shown to inhibit lipolysis in 3T3-L1 adipocytes, a model for studying adipocyte function. This effect mirrors the phenotype observed in A-FABP knockout mice, suggesting that the compound effectively mimics the biological outcomes of genetic disruption of A-FABP .
- Reduction of Inflammation : The compound also reduces lipopolysaccharide (LPS)-stimulated inflammation in bone marrow-derived macrophages, indicating its potential anti-inflammatory properties .
In Vitro Studies
- Cell-Based Assays : this compound demonstrated significant inhibition of MCP-1 release from THP-1 macrophages, which is crucial for understanding its impact on inflammatory pathways. The compound's efficacy in these assays suggests that it may play a role in modulating inflammatory responses associated with metabolic diseases .
Assay Type | Result |
---|---|
Lipolysis in 3T3-L1 | Significant inhibition observed |
MCP-1 Release | Reduced secretion in THP-1 macrophages |
In Vivo Studies
While extensive in vivo characterization has not been reported for this compound, preliminary studies indicate that similar compounds have improved insulin sensitivity and reduced plasma triglycerides in diet-induced obesity (DIO) mouse models. For instance, BMS309403 was effective in improving metabolic parameters when administered chronically to DIO mice .
Case Studies
- Insulin Sensitivity Improvement : In a study involving leptin-deficient ob/ob mice, FABP4 inhibition was associated with improved insulin resistance. Although direct studies with this compound are lacking, the parallels drawn from related compounds suggest potential benefits in insulin signaling pathways .
- Atherosclerosis Model : Another investigation demonstrated that FABP4 inhibition could ameliorate atherosclerosis in ApoE−/− mice. Again, while this compound was not specifically tested, these findings underscore the relevance of FABP4 inhibitors in cardiovascular health .
Propiedades
IUPAC Name |
(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S2/c1-20-14(19)13-8(15-11(16)4-5-12(17)18)7-10(22-13)9-3-2-6-21-9/h2-7H,1H3,(H,15,16)(H,17,18)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJODSFZNKNHKML-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729497 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.